molecular formula C16H10N2O6 B8720881 Phthalimidomethyl o-nitrobenzoate

Phthalimidomethyl o-nitrobenzoate

Cat. No.: B8720881
M. Wt: 326.26 g/mol
InChI Key: GKCGQDGCXGFUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phthalimidomethyl o-nitrobenzoate is a specialized ester derivative of carboxylic acids, primarily utilized in analytical chemistry for the identification and characterization of organic acids. Its structure combines a phthalimide group (a cyclic imide with aromatic properties) and an o-nitrobenzoate ester moiety. The phthalimide group enhances hydrolytic stability under certain conditions, while the ortho-nitro substituent on the benzoate ring introduces electron-withdrawing effects, influencing reactivity and solubility . This compound is notable for its utility in derivatization protocols, where it serves as a crystalline derivative to confirm the identity of carboxylic acids via melting point analysis or spectroscopic methods .

Properties

Molecular Formula

C16H10N2O6

Molecular Weight

326.26 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 2-nitrobenzoate

InChI

InChI=1S/C16H10N2O6/c19-14-10-5-1-2-6-11(10)15(20)17(14)9-24-16(21)12-7-3-4-8-13(12)18(22)23/h1-8H,9H2

InChI Key

GKCGQDGCXGFUKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Phthalimidomethyl o-nitrobenzoate belongs to a broader class of carboxylic acid derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Phthalimidomethyl Esters vs. Traditional Carboxylic Acid Derivatives
Compound Structural Features Synthesis Method Stability/Reactivity Applications
This compound Phthalimide + o-nitrobenzoate ester Direct esterification (no acid chloride required) Rapid hydrolysis via nucleophilic attack at the phthalimide carbonyl Analytical derivatization, drug intermediates
Amides/Anilides Carboxylic acid + amine/aniline Requires acid chloride intermediate High stability; resistant to hydrolysis Pharmaceuticals, polymers
4-Nitrobenzyl esters Nitrobenzyl group ester Acid chloride-mediated synthesis Moderate stability; slower hydrolysis Protecting groups, analytical chemistry
4-Bromophenacyl esters Bromophenacyl group ester Similar to 4-nitrobenzyl esters High crystallinity; moderate reactivity Spectroscopic analysis

Key Findings :

  • Synthetic Efficiency : Phthalimidomethyl esters avoid hazardous acid chloride intermediates, enabling safer and faster preparation compared to amides/anilides .
  • Hydrolytic Behavior : The phthalimide group in this compound undergoes rapid hydrolysis to yield phthalamic acid, a property exploited in controlled-release applications. In contrast, 4-nitrobenzyl esters hydrolyze more slowly due to steric and electronic differences .
  • Electron-Withdrawing Effects: The ortho-nitro group in this compound enhances electrophilicity at the ester carbonyl, accelerating nucleophilic substitution reactions compared to non-nitro analogs .
Comparison with Phthalimidomethyl-Containing Agrochemicals

Phosmet (O,O-dimethyl-S-(phthalimidomethyl)dithiophosphate), an organophosphate insecticide, shares the phthalimidomethyl group but differs in core structure and application:

  • Structural Divergence : Phosmet incorporates a dithiophosphate group, enabling cholinesterase inhibition, whereas this compound lacks such bioactivity .
  • Reactivity : Phosmet’s sulfur atoms confer distinct redox and hydrolytic behavior, contrasting with the ester-dominated reactivity of this compound .
Pyrazolylphthalimide Derivatives

Pyrazolylphthalimide derivatives (e.g., compound 4 in ) exhibit fused heterocyclic systems. Unlike this compound, these derivatives are tailored for antimicrobial and anticancer activity due to their planar aromatic structures, which enhance DNA intercalation .

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